N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a nicotinoylpiperidinyl moiety, and an oxalamide linkage. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps:
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Formation of the Nicotinoylpiperidinyl Intermediate
Starting Materials: Nicotinic acid and piperidine.
Reaction Conditions: Nicotinic acid is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the nicotinoylpiperidinyl intermediate.
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Synthesis of the Chlorobenzyl Intermediate
Starting Materials: 4-chlorobenzyl chloride and a suitable amine.
Reaction Conditions: 4-chlorobenzyl chloride is reacted with the amine under basic conditions to form the chlorobenzyl intermediate.
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Coupling to Form the Final Compound
Starting Materials: The nicotinoylpiperidinyl intermediate and the chlorobenzyl intermediate.
Reaction Conditions: These intermediates are coupled using oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.
Reduction: Reduction reactions can occur at the nicotinoyl group, potentially converting it to a more saturated form.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperidinyl moiety.
Reduction: Reduced forms of the nicotinoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(piperidin-4-yl)oxalamide: Lacks the nicotinoyl group, which may result in different biological activities.
N1-(benzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
N1-(4-chlorobenzyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl and nicotinoylpiperidinyl groups, which confer distinct chemical and biological properties. This combination may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-18-5-3-15(4-6-18)12-24-19(27)20(28)25-13-16-7-10-26(11-8-16)21(29)17-2-1-9-23-14-17/h1-6,9,14,16H,7-8,10-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASCMUJIJRPOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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